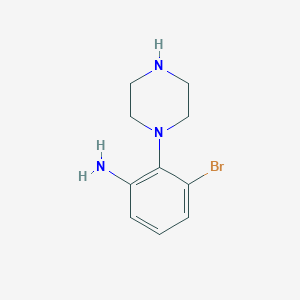

3-Bromo-2-(piperazin-1-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperazine derivatives are a class of organic compounds that contain a piperazine functional group. They have a wide range of applications in medicinal chemistry due to their pharmacological properties .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step procedures. For example, a series of novel 3-(piperazin-1-yl)-1,2-benzothiazole derivatives were synthesized through a multi-step procedure .Molecular Structure Analysis

The molecular structure of piperazine derivatives can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can be quite diverse. Some methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Synthesis of Complex Compounds

- 3-Bromo-2-(piperazin-1-yl)aniline plays a crucial role in the synthesis of complex chemical compounds. For instance, it has been utilized in the facile one-pot synthesis of 3-trifluoromethylated piperazin-2-ones, demonstrating its versatility in forming captodative aminoenone as a key intermediate (Rulev et al., 2013).

Pharmaceutical Compound Development

- The compound is integral to pharmaceutical research, particularly in the design and synthesis of novel derivatives. An example includes its use in the development of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds, indicating its potential in creating new therapeutic agents (Kumar et al., 2017).

Structural and Molecular Studies

- This chemical also finds application in structural and molecular studies. For instance, it is used in the synthesis and molecular structure investigations of new s-triazine derivatives, aiding in the understanding of intermolecular interactions and electronic properties (Shawish et al., 2021).

Material Science Applications

- In the field of materials science, this compound contributes to the development of new materials. It's used in the electrochemical study of copolymers formed from piperazine and aniline monomers, exploring its potential in creating materials with specific redox properties (Dkhili et al., 2018).

Chemical Reactivity and Synthesis Methods

- The compound's chemical reactivity is a subject of research, particularly in the context of synthesizing highly substituted piperazines. Its role in various synthetic routes, such as one-pot three-component synthetic methods, highlights its importance in creating functionally diverse chemical entities (Chauhan et al., 2018).

Mechanism of Action

Target of Action

The primary target of 3-Bromo-2-(piperazin-1-yl)aniline is the D3 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including movement, reward, learning, and mood .

Mode of Action

This compound interacts with its target, the D3 dopamine receptor, by binding to it . This binding can alter the normal functioning of the receptor, leading to changes in the signaling pathways it is involved in

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to dopamine signaling, given its interaction with the D3 dopamine receptor . Dopamine signaling plays a key role in the mesocorticolimbic system, also known as the reward system . Alterations in this system can have significant effects on behavior and mood.

Result of Action

The molecular and cellular effects of this compound’s action are likely to involve changes in dopamine signaling due to its interaction with the D3 dopamine receptor . These changes could potentially influence a variety of physiological functions and behaviors, including movement, reward, learning, and mood .

Safety and Hazards

Future Directions

The future directions in the research of piperazine derivatives could involve the design and synthesis of new derivatives with improved pharmacological properties. For example, a literature review suggested that chemists could design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .

Properties

IUPAC Name |

3-bromo-2-piperazin-1-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c11-8-2-1-3-9(12)10(8)14-6-4-13-5-7-14/h1-3,13H,4-7,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWUYZNVOUPKMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=C2Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyrimidine, 3-bromo-6-methoxy-2-methyl-](/img/structure/B1380796.png)

![8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1380797.png)

![6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380799.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1380801.png)

![2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid](/img/structure/B1380803.png)